molecular formula C10H7BrFNO2 B1416965 Methyl 3-bromo-5-cyano-2-fluorophenylacetate CAS No. 1805015-59-1

Methyl 3-bromo-5-cyano-2-fluorophenylacetate

Cat. No.: B1416965
CAS No.: 1805015-59-1
M. Wt: 272.07 g/mol
InChI Key: XMJXAFFKZBPLPK-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-2-fluorophenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of bromine, cyano, and fluorine substituents on a phenyl ring, which is further connected to a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-cyano-2-fluorophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenyl precursor, followed by the introduction of cyano and fluorine groups through nucleophilic substitution reactions. The final step involves esterification to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-cyano-2-fluorophenylacetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for reduction reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetates, while reduction and oxidation reactions can produce amines and quinones, respectively.

Scientific Research Applications

Methyl 3-bromo-5-cyano-2-fluorophenylacetate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-cyano-2-fluorophenylacetate involves its interaction with specific molecular targets and pathways. The presence of the cyano and fluorine groups can enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-5-cyano-2-chlorophenylacetate
  • Methyl 3-bromo-5-cyano-2-iodophenylacetate
  • Methyl 3-bromo-5-cyano-2-methylphenylacetate

Uniqueness

Methyl 3-bromo-5-cyano-2-fluorophenylacetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them valuable in drug design and other applications.

Properties

IUPAC Name

methyl 2-(3-bromo-5-cyano-2-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-15-9(14)4-7-2-6(5-13)3-8(11)10(7)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJXAFFKZBPLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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